molecular formula C17H12N6O3S B2968855 N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396882-30-6

N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2968855
CAS RN: 1396882-30-6
M. Wt: 380.38
InChI Key: SZIHKAVXCSEJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as MBTOC, is a compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various cellular processes. In anticancer research, N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In antibacterial and antifungal research, N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been found to have various biochemical and physiological effects, depending on the research application. In anticancer research, N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In antibacterial and antifungal research, N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to disrupt cell wall synthesis and membrane integrity, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide in lab experiments is its high potency and selectivity towards specific targets. This allows for more precise and accurate results in research studies. However, one limitation of using N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is its relatively high cost and low availability, which may limit its use in certain research settings.

Future Directions

There are several future directions for N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide research, including further studies on its mechanism of action and potential use in combination therapy for cancer treatment. Additionally, there is potential for the development of N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide derivatives with improved potency and selectivity towards specific targets. Overall, N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide shows promise as a valuable tool in various scientific research applications.

Synthesis Methods

The synthesis method of N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzo[d]thiazole-2-carbonyl chloride with pyrazine-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with 2-amino-4,5-dimethylthiazole to form the final product N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. The purity of the compound can be further improved through recrystallization or chromatographic techniques.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been found to exhibit potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antibacterial, and antifungal properties. In anticancer research, N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In antibacterial and antifungal research, N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to have activity against several strains of bacteria and fungi.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S/c1-9-3-2-4-12-13(9)21-17(27-12)23-15(25)11-8-26-16(20-11)22-14(24)10-7-18-5-6-19-10/h2-8H,1H3,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIHKAVXCSEJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

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